TC-F2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

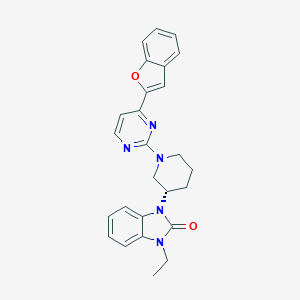

1-[(3S)-1-[4-(1-benzofuran-2-yl)pyrimidin-2-yl]piperidin-3-yl]-3-ethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O2/c1-2-30-21-10-4-5-11-22(21)31(26(30)32)19-9-7-15-29(17-19)25-27-14-13-20(28-25)24-16-18-8-3-6-12-23(18)33-24/h3-6,8,10-14,16,19H,2,7,9,15,17H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTBLPPTZRPJCA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=O)C3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCCN(C3)C4=NC=CC(=N4)C5=CC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TC-F2: A Reversible Inhibitor of Fatty Acid Amide Hydrolase (FAAH) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TC-F2, a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides. Inhibition of FAAH represents a promising therapeutic strategy for the management of pain, inflammation, and various neurological disorders. This document consolidates the available quantitative data on this compound's inhibitory activity, selectivity, and in vivo properties. Detailed experimental protocols for the characterization of such inhibitors are also provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action and evaluation process.

Introduction to FAAH and the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain sensation, mood, appetite, and memory. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by mimicking endogenous cannabinoids, primarily anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG). These endocannabinoids are synthesized on demand and act on cannabinoid receptors, CB1 and CB2.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in terminating the signaling of anandamide and other N-acylethanolamines (NAEs) by hydrolyzing them into their constituent fatty acids and ethanolamine. By inhibiting FAAH, the levels of endogenous anandamide are elevated, leading to enhanced activation of cannabinoid receptors in a more physiologically controlled manner than direct-acting agonists. This indirect modulation of the endocannabinoid system is hypothesized to offer therapeutic benefits with a reduced side-effect profile compared to exogenous cannabinoids.

This compound has emerged as a significant research tool due to its potent, reversible, and non-covalent inhibition of FAAH. This guide will delve into the technical details of its pharmacological profile and the methodologies used for its evaluation.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against FAAH

| Parameter | Species | Value | Reference |

| IC50 | Human | 28 nM | [1][2] |

| IC50 | Rat | 100 nM | [1][2] |

Table 2: Selectivity Profile of this compound

| Target | IC50 | Reference |

| CB1 Receptor | > 20 µM | [1][2] |

| CB2 Receptor | > 20 µM | [1][2] |

| TRPV1 | > 20 µM | [1][2] |

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action and evaluation, the following diagrams illustrate the endocannabinoid signaling pathway and a typical experimental workflow for characterizing FAAH inhibitors.

References

The Biological Activity of TC-F2 on Human Fatty Acid Amide Hydrolase (FAAH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of TC-F2, a potent and reversible inhibitor of human Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. Inhibition of FAAH is a promising therapeutic strategy for a variety of conditions, including pain, inflammation, and anxiety. This document summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound on human FAAH has been characterized by its half-maximal inhibitory concentration (IC50). This compound is a potent inhibitor of human FAAH with a reported IC50 of 28 nM.[1] It also demonstrates selectivity for FAAH over other related targets. The compound is described as a reversible and non-covalent inhibitor of the enzyme.[1]

| Compound | Target | IC50 (nM) | Inhibitor Type | Selectivity |

| This compound | Human FAAH | 28[1] | Reversible, Non-covalent[1] | >20 µM for CB1, CB2, and TRPV1 |

| This compound | Rat FAAH | 100 | Reversible, Non-covalent | Not specified |

Experimental Protocols

The following sections detail the typical methodologies employed to characterize the inhibitory activity of compounds like this compound on human FAAH.

Recombinant Human FAAH Inhibition Assay

A common method to determine the potency of FAAH inhibitors is a fluorescence-based assay using recombinant human FAAH.

Objective: To determine the IC50 value of this compound for human FAAH.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplates (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: A solution of recombinant human FAAH is prepared in the assay buffer to a final concentration suitable for detecting substrate turnover.

-

Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.

-

Assay Reaction:

-

To each well of the 96-well plate, add the assay buffer.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Add the FAAH enzyme solution to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the FAAH substrate (AAMCA) to all wells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically or as an endpoint reading at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is generated upon substrate hydrolysis by FAAH.

-

Data Analysis: The rate of reaction is calculated from the linear phase of the kinetic curve. The percent inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Selectivity Assays

To assess the selectivity of this compound, similar enzymatic or binding assays are performed for other relevant targets such as cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1). The IC50 values obtained from these assays are then compared to the IC50 for FAAH. An IC50 value significantly higher for the off-targets indicates selectivity for FAAH.

Visualizations

Signaling Pathway of FAAH Inhibition

The following diagram illustrates the impact of this compound on the endocannabinoid signaling pathway.

Caption: FAAH Inhibition by this compound increases anandamide levels, enhancing cannabinoid receptor signaling.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 of this compound is depicted below.

Caption: Standard workflow for determining the IC50 value of an FAAH inhibitor.

Conclusion

This compound is a potent and selective reversible inhibitor of human FAAH. The methodologies outlined in this guide provide a framework for the in vitro characterization of such inhibitors. The ability of this compound to increase endogenous anandamide levels through FAAH inhibition underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting the endocannabinoid system. Further in vivo studies are necessary to fully elucidate its pharmacological profile and therapeutic efficacy.

References

The Role of Fatty Acid Amide Hydrolase (FAAH) in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the central nervous system responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive lipids. By terminating the signaling of these molecules, FAAH plays a pivotal role in regulating a wide array of physiological and pathological processes.[1][2][3] Growing evidence implicates dysregulation of FAAH and the endocannabinoid system in the pathophysiology of numerous neurological disorders, including anxiety, chronic pain, and neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.[4][5][6][7] Consequently, the inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endogenous cannabinoid tone, offering potential therapeutic benefits without the undesirable side effects associated with direct cannabinoid receptor agonists.[7] This guide provides an in-depth technical overview of the role of FAAH in neurological disorders, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to support ongoing research and drug development efforts.

The Endocannabinoid System and FAAH Function

The endocannabinoid system (ECS) is a ubiquitous signaling system that modulates neurotransmission, inflammation, and other crucial cellular functions.[8] Its primary components include cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids, and the enzymes that synthesize and degrade them.[9][10] The most well-characterized endocannabinoid is N-arachidonoylethanolamine, or anandamide (AEA).[11] FAAH is an integral membrane enzyme that terminates AEA's signaling by hydrolyzing it into arachidonic acid and ethanolamine.[3][12] This enzymatic degradation is the primary mechanism for regulating the levels and activity of anandamide in the brain.[1]

Signaling Pathway of FAAH-mediated Anandamide Degradation

The following diagram illustrates the degradation of anandamide by FAAH and the subsequent impact on cannabinoid receptor signaling.

FAAH in Neurological Disorders: Preclinical and Clinical Evidence

Anxiety Disorders

Preclinical studies have consistently demonstrated the anxiolytic-like effects of FAAH inhibition.[13] FAAH inhibitors, such as URB597, have been shown to increase anandamide levels in brain regions associated with anxiety and reduce anxiety-related behaviors in rodent models like the elevated plus-maze.[13][14] Clinical trials are exploring the efficacy of FAAH inhibitors in treating anxiety disorders. For instance, a study on the FAAH inhibitor JNJ-42165279 showed a potential anxiolytic effect in subjects with social anxiety disorder.[15][16]

Chronic Pain

FAAH inhibition has shown significant promise in the management of chronic pain, including neuropathic and inflammatory pain states.[17][18] By elevating anandamide levels, FAAH inhibitors can potentiate the endogenous pain-relieving mechanisms.[17] Preclinical studies have demonstrated that FAAH inhibitors reduce pain behaviors in various animal models without the motor side effects associated with direct cannabinoid agonists.[18][19]

Alzheimer's Disease

Emerging evidence suggests a role for FAAH in the pathophysiology of Alzheimer's disease.[4] Increased FAAH expression has been observed in the brains of Alzheimer's patients, which may contribute to reduced endocannabinoid signaling and increased neuroinflammation.[4] Preclinical studies in mouse models of Alzheimer's have shown that pharmacological inhibition of FAAH can attenuate neuroinflammation, reduce β-amyloid production, and improve cognitive function.[20][21]

Parkinson's Disease

The endocannabinoid system is highly expressed in the basal ganglia, a brain region critically affected in Parkinson's disease.[5] Studies in animal models of Parkinson's have shown that FAAH inhibition can provide symptomatic relief of motor impairments.[5] For example, the FAAH inhibitor URB597 has been shown to reduce L-DOPA-induced hyperactivity in a primate model of Parkinson's disease.[22] Furthermore, in vitro studies suggest that FAAH inhibition may have neuroprotective effects by reducing the production of reactive oxygen species.[23]

Multiple Sclerosis

Targeting FAAH is also being explored as a therapeutic strategy for multiple sclerosis (MS).[6] In animal models of MS, genetic deletion of FAAH has been associated with improved motor control and reduced neurofilament loss in the chronic phase of the disease.[6] Pharmacological inhibition of FAAH has been shown to promote the differentiation of oligodendrocyte precursor cells, which are responsible for myelination.[6]

Quantitative Data on FAAH Inhibition

The following tables summarize quantitative data from key preclinical and clinical studies on the effects of FAAH inhibitors.

Table 1: Effects of FAAH Inhibitors on Brain Anandamide (AEA) Levels in Rodents

| FAAH Inhibitor | Dose | Animal Model | Brain Region | Fold Increase in AEA | Reference |

| URB597 | 0.1 mg/kg, i.p. | Rat | Hippocampus, PFC | ~1.5-2 fold | [15] |

| PF-3845 | 10 mg/kg, i.p. | Mouse | Brain, Spinal Cord | Significant increase | [24] |

| PF-3845 | 5 mg/kg | Mouse (TBI model) | Ipsilateral & Contralateral Hemispheres | Significant increase | [7] |

| JNJ-1661010 | 20 mg/kg, i.p. | Rat | Brain | ~1.5 fold | [25] |

Table 2: Behavioral Effects of FAAH Inhibitors in Rodent Models

| FAAH Inhibitor | Dose | Behavioral Test | Animal Model | Observed Effect | Reference |

| URB597 | 0.1 mg/kg, i.p. | Tail Suspension Test | Mouse | Decreased immobility time | [15] |

| URB597 | 0.3 mg/kg, i.p. | Light/Dark Box | Rat | Increased time in light compartment | [14] |

| PF-3845 | 10 mg/kg, i.p. | LPS-induced Tactile Allodynia | Mouse | Reversal of allodynia | [24] |

| URB597 | 10 mg/kg p.o. | L-DOPA-induced hyperactivity | Marmoset (PD model) | Reduced hyperactivity | [22] |

Table 3: Clinical Trial Data for FAAH Inhibitor JNJ-42165279 in Social Anxiety Disorder

| Outcome Measure | JNJ-42165279 (25 mg daily) | Placebo | p-value | Reference |

| ≥30% improvement in LSAS total score | 42.4% of subjects | 23.6% of subjects | 0.04 | [15] |

| CGI-I score of much or very much improved | 44.1% of subjects | 23.6% of subjects | 0.02 | [15] |

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement

Key Experimental Protocols

Fluorometric FAAH Activity Assay

This protocol provides a method for measuring FAAH activity in brain tissue homogenates using a fluorometric substrate.[3][11][20][26]

Materials:

-

Brain tissue

-

Ice-cold FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Protease inhibitor cocktail

-

Fluorometric FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

FAAH inhibitor (for control)

-

96-well white microplate

-

Fluorometric microplate reader

Procedure:

-

Tissue Homogenization: Homogenize brain tissue in ice-cold FAAH Assay Buffer containing a protease inhibitor cocktail.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Collect the supernatant, which contains the FAAH enzyme.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

-

Assay Preparation: In a 96-well white microplate, add a standardized amount of protein from the supernatant to each well. Include wells for a vehicle control, a positive control (known FAAH), and a negative control (with a known FAAH inhibitor).

-

Reaction Initiation: Add the fluorometric FAAH substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm for AMC product).[20]

-

Data Analysis: Calculate the rate of reaction (change in fluorescence per minute) and normalize it to the protein concentration to determine FAAH activity.

Quantification of Anandamide by LC-MS/MS

This protocol outlines a general procedure for the quantification of anandamide in plasma or brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27][28][29]

Materials:

-

Plasma or brain tissue

-

Internal standard (e.g., anandamide-d8)

-

Acetonitrile (ACN)

-

Formic acid

-

C18 reverse-phase HPLC column

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

For plasma: To 50 µL of plasma, add the internal standard and precipitate proteins with ice-cold acetonitrile.[28]

-

For brain tissue: Homogenize the tissue in a suitable solvent with the internal standard.

-

-

Extraction: Vortex and centrifuge the sample to pellet the precipitated proteins. Collect the supernatant.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

-

LC Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier like formic acid.[29]

-

MS/MS Detection: Perform mass spectrometric detection using a triple quadrupole instrument in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) to monitor the specific precursor-to-product ion transitions for anandamide and the internal standard.

-

Quantification: Construct a calibration curve using known concentrations of anandamide and the internal standard to quantify the anandamide levels in the samples.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[8][21][30][31]

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer the FAAH inhibitor or vehicle at a predetermined time before the test.

-

Test Initiation: Place the animal in the center of the maze, facing an open arm.

-

Behavioral Recording: Record the animal's behavior for 5 minutes using a video camera.

-

Data Analysis: Score the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Hot Plate Test for Analgesia

The hot plate test is used to measure the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[22][32][33][34]

Apparatus:

-

A hot plate with a controlled temperature surface.

-

A transparent cylinder to confine the animal to the hot plate.

Procedure:

-

Baseline Latency: Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 52-55°C) and measuring the time it takes to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is used to prevent tissue damage.

-

Drug Administration: Administer the FAAH inhibitor or vehicle.

-

Post-Treatment Latency: At specific time points after drug administration, place the animal back on the hot plate and measure the response latency.

-

Data Analysis: An increase in the latency to respond to the thermal stimulus compared to baseline and vehicle-treated animals indicates an analgesic effect.

Experimental and Logical Workflow Diagrams

Workflow for Screening FAAH Inhibitors

The following diagram outlines a typical workflow for the preclinical screening of novel FAAH inhibitors.

Conclusion

The growing body of evidence strongly supports the role of FAAH as a key regulator in the pathophysiology of a range of neurological disorders. The inhibition of FAAH presents a compelling therapeutic avenue to augment the endogenous cannabinoid system, offering the potential for novel treatments for anxiety, chronic pain, and neurodegenerative diseases. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals to advance the understanding and therapeutic targeting of FAAH. Further research, particularly well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of FAAH inhibitors in these debilitating conditions.

References

- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Increase of brain endocannabinoid anandamide levels by FAAH inhibition and alcohol abuse behaviours in the rat [escholarship.org]

- 7. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 12. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. Elevated plus maze protocol [protocols.io]

- 22. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 23. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 27. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 29. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Interactions between environmental aversiveness and the anxiolytic effects of enhanced cannabinoid signaling by FAAH inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mmpc.org [mmpc.org]

- 32. dol.inf.br [dol.inf.br]

- 33. Hot plate test - Wikipedia [en.wikipedia.org]

- 34. meliordiscovery.com [meliordiscovery.com]

The Potent and Selective FAAH Inhibitor TC-F2: A Technical Guide to its Effects on Endocannabinoid Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of TC-F2, a potent, reversible, and selective non-covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), this compound is poised to enhance endocannabinoid signaling. This document details the mechanism of action of this compound, its impact on the endocannabinoid system, and the downstream signaling consequences of elevated anandamide levels. Detailed experimental protocols for assessing FAAH inhibition and cannabinoid receptor binding are provided, alongside structured data tables for key pharmacological parameters. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The key components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes that synthesize and degrade these ligands. The primary endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the hydrolytic degradation of anandamide, terminating its signaling activity.[1] Inhibition of FAAH represents a promising therapeutic strategy to augment endogenous anandamide levels and, consequently, enhance endocannabinoid signaling in a targeted and physiologically relevant manner. This approach is hypothesized to offer therapeutic benefits for a range of conditions, including chronic pain, anxiety, and inflammatory disorders, potentially with a reduced side-effect profile compared to direct cannabinoid receptor agonists.

This compound is a potent and selective inhibitor of FAAH.[2][3][4] It acts as a reversible, non-covalent inhibitor, offering a distinct kinetic profile compared to irreversible inhibitors.[2][5] This guide will explore the known characteristics of this compound and the expected downstream consequences of its inhibitory action on endocannabinoid signaling pathways.

This compound: Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its inhibitory potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) | Inhibition Type | Source(s) |

| FAAH | Human | 28 | Reversible, Non-covalent | [2][3][4] |

| FAAH | Rat | 100 | Reversible, Non-covalent | [3][4] |

Table 2: Selectivity Profile of this compound

| Target | IC50 (µM) | Source(s) |

| Cannabinoid Receptor 1 (CB1) | > 20 | [3][4] |

| Cannabinoid Receptor 2 (CB2) | > 20 | [3][4] |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | > 20 | [3][4] |

Mechanism of Action and Effects on Endocannabinoid Signaling

The primary mechanism of action of this compound is the inhibition of FAAH. By binding to the active site of FAAH, this compound prevents the hydrolysis of anandamide into arachidonic acid and ethanolamine.[1] This leads to an accumulation of anandamide in the vicinity of cannabinoid receptors, thereby amplifying its signaling effects.

Enhancement of Anandamide Signaling

Elevated levels of anandamide resulting from FAAH inhibition by this compound are expected to lead to increased activation of cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system, and to a lesser extent, the CB2 receptor, which is predominantly found in the immune system. Anandamide is a partial agonist at CB1 receptors and can also interact with other targets such as TRPV1 channels.

Figure 1: Mechanism of Action of this compound.

Downstream Signaling Pathways

The activation of CB1 receptors by elevated anandamide levels initiates a cascade of intracellular signaling events. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Figure 2: Key Downstream Signaling of CB1 Receptor Activation.

Key downstream effects of CB1 receptor activation include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

-

Modulation of Ion Channels: CB1 activation typically inhibits voltage-gated calcium channels (N- and P/Q-type) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in a reduction in neuronal excitability and neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade (including ERK, JNK, and p38) can be modulated by CB1 activation, influencing cellular processes like gene expression, proliferation, and survival.

-

Modulation of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and metabolism, can also be influenced by CB1 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its effects on endocannabinoid signaling.

FAAH Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory potency of compounds against FAAH.

Principle: The assay utilizes a non-fluorescent FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

AAMCA substrate

-

This compound or other test compounds dissolved in DMSO

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in FAAH assay buffer to the final desired concentrations.

-

Add a small volume (e.g., 10 µL) of the diluted this compound or vehicle (DMSO) to the wells of the microplate.

-

Add the FAAH enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity at 37°C for a specified duration (e.g., 30 minutes).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

-

Plot the percentage of FAAH inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 3: Experimental Workflow for FAAH Inhibition Assay.

Cannabinoid Receptor Binding Assay

This protocol is used to determine the binding affinity of a test compound to cannabinoid receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) for binding to membranes prepared from cells expressing either CB1 or CB2 receptors. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors

-

Radiolabeled ligand (e.g., [3H]CP55,940)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

This compound or other test compounds

-

Non-specific binding control (e.g., a high concentration of a known potent cannabinoid ligand like WIN55,212-2)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the cell membranes, radiolabeled ligand, and either vehicle, this compound at various concentrations, or the non-specific binding control.

-

Incubate the mixture at 30°C for a specified time (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a well-characterized in vitro tool for the study of the endocannabinoid system. As a potent, selective, and reversible inhibitor of FAAH, it offers a valuable means to investigate the physiological and pathological roles of anandamide. The expected in vivo consequences of this compound administration include the elevation of endogenous anandamide levels, leading to enhanced activation of cannabinoid receptors and subsequent modulation of downstream signaling pathways. These effects are anticipated to translate into therapeutic benefits in models of pain, inflammation, and anxiety.

Future research should focus on the in vivo characterization of this compound, including pharmacokinetic and pharmacodynamic studies to establish its brain penetration and duration of action. Furthermore, quantitative measurements of anandamide and other fatty acid amides in various tissues following this compound administration are crucial to confirm its mechanism of action in a physiological context. Efficacy studies in relevant animal models of disease will be essential to validate the therapeutic potential of this promising FAAH inhibitor.

References

The Emergence of TC-F2: A Potent and Selective FAAH Inhibitor

For Immediate Release

In the landscape of therapeutic drug discovery, the identification of novel molecular entities with high potency and selectivity is a critical step. Initial studies have unveiled TC-F2, a reversible, non-covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest for its role in modulating endocannabinoid signaling. This technical guide provides a comprehensive overview of the foundational research and discovery of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Characterization

This compound was identified through dedicated research efforts aimed at discovering potent, non-covalent inhibitors of FAAH. The initial characterization of this compound revealed its significant inhibitory activity against both human and rat FAAH, establishing it as a promising candidate for further investigation.

Quantitative Analysis of In Vitro Activity

The inhibitory potency and selectivity of this compound were quantified in initial in vitro assays. The data from these seminal studies are summarized below, providing a comparative landscape of its activity.

| Compound | Target | IC50 (nM) | Selectivity |

| This compound | human FAAH | 28 | >20 µM for CB1, CB2, and TRPV1 |

| This compound | rat FAAH | 100 | >20 µM for CB1, CB2, and TRPV1 |

Mechanism of Action: FAAH Signaling Pathway

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1][2][3][4] By inhibiting FAAH, this compound prevents the breakdown of AEA, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is the basis for the therapeutic potential of FAAH inhibitors in various conditions, including pain, inflammation, and neurological disorders.[1][3]

Experimental Protocols

The following provides a generalized methodology for the key experiments involved in the initial characterization of this compound. For detailed protocols, readers are encouraged to consult the primary literature.

FAAH Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro potency of compounds against FAAH.

Principle: The assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.

Materials:

-

Recombinant human or rat FAAH

-

FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

-

Assay buffer (e.g., Tris-HCl buffer, pH 9.0)

-

This compound and other test compounds

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the FAAH enzyme to the wells of the microplate.

-

Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

-

Record the fluorescence intensity over time to determine the reaction rate.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The initial studies on this compound have established it as a potent and selective inhibitor of FAAH. Its non-covalent and reversible mechanism of action presents a desirable profile for a therapeutic candidate. Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in treating a range of human diseases. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Prostaglandin F2α (PGF2α) in Mice

A Note on Nomenclature: The compound "TC-F2" was not readily identifiable in scientific literature. Based on search results consistently pointing to Prostaglandin F2α (PGF2α) in the context of in vivo studies in mice, this document will focus on the protocol for PGF2α. Researchers should verify the identity of their compound of interest.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of Prostaglandin F2α (PGF2α) to mice, a crucial tool for studying its diverse physiological and pathological roles. PGF2α, a naturally occurring prostaglandin, is a potent bioactive lipid involved in a wide array of biological processes, including luteolysis, uterine contractions, inflammation, and vasoconstriction. Understanding its effects in animal models is paramount for drug development and basic scientific research.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of PGF2α in mice, compiled from various studies.

Table 1: Dose-Response Data for PGF2α in Mice

| Application | Dose Range | Administration Route | Observed Effect | Mouse Strain |

| Induction of Fetal Growth Retardation | 50 - 200 µ g/mouse | Subcutaneous | Increased fetal resorption and reduced litter size.[1] | Not Specified |

| Induction of Allodynia (Pain) | 0.1 pg - 2.5 µ g/mouse | Intrathecal | Dose-dependent increase in touch-evoked agitation. | Inbred Strains |

| Suppression of Spermatogenesis | 3 mg/kg/day for 21 days | Not Specified | Reduced testis weight and suppression of sperm production. | Not Specified |

| Pressor Response (Blood Pressure) | 100 - 300 µg/kg | Intravenous | Elevation of mean arterial pressure.[2] | C57BL/6 (Wild-Type) |

Table 2: Pharmacokinetic Parameters of PGF2α

| Parameter | Value | Species | Notes |

| Elimination Half-life (plasma) | < 1 minute | Human | Naturally occurring prostaglandins are very rapidly metabolized.[3][4] |

| Elimination Half-life (amniotic fluid) | 3 - 6 hours | Human | Slower degradation in amniotic fluid compared to plasma.[3] |

| Half-life of PGFM (metabolite) | ~15 minutes | Pig | PGFM (13,14-dihydro-15-keto-prostaglandin F2α) is a major metabolite.[5] |

Experimental Protocols

This section provides a detailed methodology for the subcutaneous administration of PGF2α in mice, a common and relatively simple route for systemic delivery.

Materials:

-

Prostaglandin F2α (Dinoprost)

-

Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., Dimethyl Sulfoxide - DMSO)[6]

-

Sterile syringes (1 mL)

-

Sterile needles (26-27 gauge)[7]

-

70% ethanol

-

Animal handling and restraint equipment

-

Appropriate personal protective equipment (gloves, lab coat)

Procedure:

-

Preparation of PGF2α Solution:

-

PGF2α is often supplied as a concentrated solution or a solid. Prepare a stock solution in a suitable solvent (e.g., ethanol) and then dilute to the final working concentration with sterile saline. The final concentration of the organic solvent should be minimized to avoid irritation. For some compounds, DMSO can be used as a vehicle[6].

-

The final injection volume should be kept low, typically 5-10 mL/kg body weight for subcutaneous injection in mice[7].

-

Warm the solution to room temperature before injection to minimize discomfort to the animal[8].

-

-

Animal Handling and Restraint:

-

Acclimatize the mice to the experimental conditions.

-

Handle the mice gently to minimize stress.

-

Properly restrain the mouse to ensure accurate and safe injection. One common method is to grasp the loose skin at the scruff of the neck.

-

-

Subcutaneous Injection:

-

Identify the injection site. The loose skin over the shoulders (scruff) or the flank are common sites for subcutaneous injections in mice[8].

-

If desired, wipe the injection site with 70% ethanol, though this is not always necessary for subcutaneous injections[8].

-

Create a "tent" of skin by gently pinching the loose skin.

-

Insert the sterile needle, bevel up, at the base of the tented skin, parallel to the body.

-

Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

-

Slowly inject the PGF2α solution.

-

Withdraw the needle and gently apply pressure to the injection site if necessary.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.

-

The onset of PGF2α's effects can be rapid, so the observation period should be adjusted based on the specific experimental endpoint.

-

Visualizations

Experimental Workflow for In Vivo Administration of PGF2α in Mice

Caption: Workflow for PGF2α administration in mice.

Signaling Pathway of Prostaglandin F2α (PGF2α)

Caption: PGF2α signaling through the FP receptor.

References

- 1. Prostaglandin F2 alpha effects on the early mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Half-life of 13,14-dihydro-15-keto prostaglandin f2 alpha in peripheral plasma of the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. queensu.ca [queensu.ca]

- 8. researchanimaltraining.com [researchanimaltraining.com]

Application Notes and Protocols for Dissolving TC-F2 in DMSO for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective dissolution and use of the compound TC-F2 in Dimethyl Sulfoxide (DMSO) for various cell culture-based assays. Given that "this compound" is not a widely recognized compound name in publicly available scientific literature, this protocol is based on established best practices for handling novel or proprietary small molecule inhibitors. Researchers should adapt these guidelines based on the specific physicochemical properties of their this compound compound, as provided by the manufacturer or determined empirically.

Introduction

Proper dissolution and handling of small molecule compounds are critical for the accuracy and reproducibility of in vitro experiments. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in cell culture due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with water and culture media.[1][2] However, the concentration of DMSO in the final cell culture medium must be carefully controlled, as it can be toxic to cells at higher concentrations. It is generally recommended to keep the final DMSO concentration below 0.1% (v/v) to minimize effects on cell viability and function.

This compound is presumed to be a hydrophobic compound requiring an organic solvent for solubilization. This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution to a working concentration for cell-based assays.

Materials and Equipment

-

This compound compound (powder form)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, for compounds with low solubility)

-

-20°C or -80°C freezer for storage

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and use of this compound in cell culture. These are recommended starting points and may require optimization based on the specific compound and cell line.

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 10 mM | A 1000x to 10,000x concentrated stock is typical.[3] |

| Solvent | Anhydrous, sterile DMSO | Moisture can degrade the compound or reduce solubility.[4] |

| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | Higher concentrations can be toxic to cells. Always include a vehicle control (DMSO only). |

| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[4] |

| Long-term Storage (Powder) | -20°C for up to 3 years | As recommended by many suppliers for powdered inhibitors.[4] |

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution. Adjust the calculations based on the desired stock concentration and the molecular weight of your specific this compound compound.

Calculation:

-

Mass (mg) = Desired Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL of a 10 mM stock of a compound with a Molecular Weight of 450 g/mol :

-

Mass (mg) = 0.001 L x 0.010 mol/L x 450 g/mol x 1000 mg/g = 4.5 mg

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous, sterile DMSO to the tube.

-

Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

-

If the compound does not fully dissolve, brief sonication or warming in a water bath (not exceeding 50°C) may be necessary.[4] However, be cautious as heat can degrade some compounds. Always refer to the manufacturer's stability data if available.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[4]

-

Store the aliquots at -20°C or -80°C, protected from light.

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the concentrated stock solution in DMSO if a dose-response curve is being generated.[3] It is crucial to perform these initial dilutions in DMSO rather than directly in aqueous media to prevent precipitation.[3]

-

Dilute the DMSO stock (or the serially diluted stocks) into pre-warmed complete cell culture medium to the final desired treatment concentration. The dilution factor should be at least 1:1000 to keep the final DMSO concentration at or below 0.1%.

-

Mix the working solution thoroughly by gentle pipetting or inverting the tube.

-

Remove the existing medium from the cells and replace it with the medium containing the this compound working solution.

-

Always include a vehicle control group of cells treated with the same final concentration of DMSO as the experimental groups.

-

Incubate the cells for the desired experimental duration.

Visualizations

Caption: Workflow for preparing and applying this compound in cell culture experiments.

Assuming "this compound" is an inhibitor related to the T-cell factor (TCF)/LEF family of transcription factors, a key component of the Wnt/β-catenin signaling pathway, the following diagram illustrates its potential mechanism of action.[5][6]

Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by this compound.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.selleckchem.com [file.selleckchem.com]

- 5. TCF/LEFs and Wnt Signaling in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Prostaglandin F2α (PGF2α) in Rodent Models of Pain

Disclaimer: The compound "TC-F2" is not a recognized standard nomenclature in peer-reviewed scientific literature for pain research. The information provided herein is based on research involving Prostaglandin F2α (PGF2α) , a related compound that is a known mediator of pain and inflammation. It is presumed that "this compound" may be an internal laboratory identifier or a variant of PGF2α. The following protocols detail the use of PGF2α to induce a pain state in rodents for research purposes, not as a therapeutic agent.

Application Notes

Prostaglandin F2α (PGF2α) is a bioactive lipid derived from arachidonic acid, playing a crucial role in inflammatory processes and the sensitization of nociceptive pathways.[1] In preclinical pain research, PGF2α is utilized to induce a state of allodynia—a condition where a normally non-painful stimulus elicits a pain response. This PGF2α-induced pain model in rodents, particularly mice, serves as a valuable tool for investigating the neurobiological mechanisms of chronic pain and for the preliminary screening of novel analgesic compounds.[2]

The intrathecal administration of PGF2α directly to the spinal cord produces a robust and reproducible allodynia.[2] The underlying mechanism involves the binding of PGF2α to its cognate G-protein coupled receptor, leading to the sensitization of spinal neurons.[1][3][4] This model is particularly relevant for studying pain states with characteristics similar to human neuropathic pain conditions like causalgia and reflex sympathetic dystrophy.[2] Research has shown that the allodynia induced by PGF2α is modulated by the α2-adrenergic and A1-adenosine receptor systems within the spinal cord, indicating a complex interaction of multiple neurotransmitter systems.[2]

Experimental Protocols

PGF2α-Induced Allodynia Model in Mice

This protocol details the induction and assessment of mechanical allodynia in mice following intrathecal administration of PGF2α.

1. Animal Subjects

-

Species: Mouse (e.g., ddY or C57BL/6 strain)

-

Sex: Male

-

Weight: 20-25 grams

-

Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation, with ad libitum access to food and water.

2. Materials

-

Prostaglandin F2α

-

Sterile, pyrogen-free 0.9% saline

-

Light anesthetic (e.g., isoflurane)

-

Hamilton microsyringe (10 µL) with a 30-gauge needle

-

Von Frey filaments (for assessing mechanical sensitivity)

-

Elevated testing chambers with a wire mesh floor

3. Drug Preparation

-

On the day of the experiment, prepare a stock solution of PGF2α in sterile saline.

-

Perform serial dilutions to achieve the desired final concentrations.

4. Intrathecal Injection

-

Briefly anesthetize the mouse using isoflurane.

-

Administer PGF2α via intrathecal injection between the L5 and L6 vertebrae. The injection volume should be 5 µL per mouse.

-

A successful injection is often accompanied by a slight flick of the tail.

-

Immediately following the injection, place the mouse in an observation chamber to recover from anesthesia.

5. Behavioral Assessment

-

Allow the mice to acclimate to the testing chambers for at least 15-20 minutes before testing.

-

Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments applied to the plantar surface of the hind paw.

-

Establish a baseline measurement prior to PGF2α administration.

-

Conduct post-injection measurements at several time points (e.g., 15, 30, 60, 90, and 120 minutes) to characterize the time course of allodynia.

6. Data Analysis

-

The paw withdrawal threshold is determined as the filament force (in grams) that elicits a withdrawal response in 50% of applications.

-

Data are typically presented as the mean paw withdrawal threshold ± standard error of the mean (SEM).

-

Statistical significance can be determined using an analysis of variance (ANOVA) followed by an appropriate post-hoc test.

Quantitative Data

The following table summarizes the quantitative data on the dosage and effects of PGF2α and other modulatory compounds in a mouse model of allodynia.[2]

| Compound | Administration Route | Dosage Range (per mouse) | Effect |

| Prostaglandin F2α | Intrathecal | 0.1 pg - 2.5 µg | Induces allodynia |

| Prostaglandin F2α | Intrathecal | 1.0 µg | Maximal allodynic effect |

| Methoxamine (α1-agonist) | Intrathecal | Dose-dependent | Relieves PGF2α-induced allodynia |

| Clonidine (α2-agonist) | Intrathecal | Dose-dependent | Potently relieves PGF2α-induced allodynia |

| R-PIA (A1-adenosine agonist) | Intrathecal | Dose-dependent | Relieves PGF2α-induced allodynia |

| Yohimbine (α2-antagonist) | Intrathecal | Dose-dependent | Reverses the anti-allodynic effect of clonidine |

Visualizations

References

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. Allodynia evoked by intrathecal administration of prostaglandin F2 alpha to conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TC-F2 (Transcription Factor 2/HNF1B) in Neuroscience Research

Introduction

TC-F2, also known as Transcription Factor 2, is a protein encoded by the HNF1B (Hepatocyte Nuclear Factor 1B) gene. In the field of neuroscience, research on this compound is primarily focused on its crucial role in neurodevelopment and its association with a range of neurodevelopmental disorders. Variations in the HNF1B gene, including mutations and deletions, are linked to conditions such as autism spectrum disorder (ASD) and learning difficulties, often as part of a multi-system disorder known as Renal Cysts and Diabetes (RCAD) syndrome or 17q12 microdeletion syndrome.[1][2] This document provides an overview of the application of studying this compound in neuroscience research, summarizing key data and methodologies.

Data Presentation: Association of HNF1B/TC-F2 Gene Variations with Neurodevelopmental Disorders

Mutations and deletions of the HNF1B gene have been systematically studied in patient cohorts to determine the prevalence of associated neurodevelopmental disorders (NDDs). The data indicates a significantly higher risk of NDDs in individuals with HNF1B gene variations compared to the general population.[1][2]

| Gene Variation Type | Total Patients Studied | Percentage with any NDD | Specific NDDs Observed | Reference |

| 17q12 Microdeletion | 416 | 25.2% | Learning difficulties, Autism Spectrum Disorder (ASD) | [2] |

| Intragenic Mutation | 279 | 6.8% | Learning difficulties, Autism Spectrum Disorder (ASD) | [2] |

Note: The prevalence of NDDs is notably higher in patients with the 17q12 microdeletion, which encompasses the entire HNF1B gene, compared to those with intragenic mutations.[1][2]

Experimental Protocols: Methodologies for Studying HNF1B/TC-F2 in a Neurodevelopmental Context

The investigation of HNF1B/TC-F2's role in neuroscience primarily involves clinical and genetic research methodologies. The following outlines a general protocol for such studies, based on the approaches described in the referenced literature.

1. Patient Cohort Recruitment and Phenotyping:

-

Objective: To identify and characterize a cohort of individuals with known HNF1B gene variations.

-

Procedure:

-

Recruit patients with a confirmed diagnosis of HNF1B-related disorders (e.g., RCAD syndrome, 17q12 microdeletion syndrome) through clinical genetics departments or patient registries.

-

Obtain informed consent for participation in the study.

-

Conduct comprehensive clinical assessments to phenotype patients, including renal and metabolic evaluations.

-

Perform detailed neuropsychological evaluations to assess for neurodevelopmental disorders. Standardized diagnostic tools for ASD, ADHD, and learning disorders should be used.

-

2. Genetic Analysis:

-

Objective: To confirm and characterize the specific HNF1B gene variation in each patient.

-

Procedure:

-

Collect biological samples (e.g., blood, saliva) for DNA extraction.

-

For suspected intragenic mutations, perform Sanger sequencing of all nine exons and flanking intron regions of the HNF1B gene.

-

For suspected whole-gene deletions, utilize techniques such as Multiplex Ligation-dependent Probe Amplification (MLPA) or chromosomal microarray analysis to detect the 17q12 microdeletion.

-

3. Data Analysis:

-

Objective: To determine the prevalence and spectrum of neurodevelopmental disorders associated with different types of HNF1B gene variations.

-

Procedure:

-

Collate the genetic and neurodevelopmental data for the entire cohort.

-

Calculate the prevalence of specific NDDs within the cohort and in subgroups based on the type of genetic variation (mutation vs. deletion).

-

Compare the observed prevalence of NDDs in the study cohort to the prevalence in the general population using appropriate statistical methods (e.g., chi-square test, Fisher's exact test).

-

Visualization of Logical Relationships

The following diagrams illustrate the conceptual framework for understanding the role of HNF1B/TC-F2 in neurodevelopment and the workflow for investigating its associated disorders.

Caption: Logical flow from HNF1B/TC-F2 gene variation to clinical phenotype.

Caption: Experimental workflow for investigating HNF1B/TC-F2 in neurodevelopment.

The study of this compound (HNF1B) in neuroscience provides a critical lens through which to understand the genetic underpinnings of certain neurodevelopmental disorders. The provided data and protocols offer a framework for researchers and clinicians to investigate the impact of HNF1B gene variations on brain development and function. Future research may further elucidate the specific molecular pathways through which this compound dysfunction leads to neuronal and synaptic abnormalities, potentially opening avenues for targeted interventions.

References

Application Notes and Protocols for TC-F2 in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-F2 is a potent and selective, reversible inhibitor of fatty acid amide hydrolase (FAAH), with IC₅₀ values of 28 nM and 100 nM for human and rat FAAH, respectively[1]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA)[2]. By inhibiting FAAH, this compound is expected to increase the endogenous levels of AEA, thereby enhancing endocannabinoid signaling[2][3]. This mechanism of action suggests that this compound holds therapeutic potential for a range of central nervous system (CNS) disorders, including anxiety, depression, and cognitive deficits[2][3][4].

These application notes provide a comprehensive guide for the experimental design of behavioral studies investigating the effects of this compound. The protocols detailed below are based on established methodologies for evaluating the behavioral effects of other well-characterized FAAH inhibitors.

Mechanism of Action: FAAH Inhibition

FAAH inhibitors, like this compound, prevent the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptor 1 (CB1) and potentially other targets like PPAR-α[5][6]. This enhanced signaling in key brain regions involved in mood and cognition is thought to mediate the anxiolytic, antidepressant, and memory-modulating effects of this class of compounds[2][3][4].

Data Presentation: Summary of Expected Behavioral Effects

The following tables summarize quantitative data from studies on other FAAH inhibitors to provide an expected range of effects for this compound.

Table 1: Anxiolytic Effects of FAAH Inhibitors in the Elevated Plus Maze (EPM)

| Compound | Dose Range (mg/kg, i.p.) | Species | Key Findings |

|---|---|---|---|

| URB597 | 0.1 - 0.3 | Rat | Increased time spent in open arms and number of open arm entries, indicative of anxiolytic effects, particularly under stressful conditions[7]. |

| OL-135 | 5 | Mouse | Did not produce significant anxiolytic effects in a standard EPM protocol[8][9]. |

Table 2: Antidepressant-like Effects of FAAH Inhibitors

| Compound | Assay | Dose (mg/kg, i.p.) | Species | Key Findings |

|---|---|---|---|---|

| URB597 | Forced Swim Test | 0.1 | Rat | Decreased immobility time, suggesting an antidepressant-like effect[10]. |

| URB597 | Tail Suspension Test | 0.03 - 0.3 | Mouse | Dose-dependent decrease in immobility time[10]. |

Table 3: Effects of FAAH Inhibitors on Learning and Memory

| Compound | Assay | Dose (mg/kg, i.p.) | Species | Key Findings |

|---|---|---|---|---|

| URB597 | Passive Avoidance | 0.1 - 1.0 | Rat | Enhanced memory acquisition[6]. |

| OL-135 | Morris Water Maze | Not specified | Mouse | Accelerated acquisition and extinction rates[11]. |

| AM3506 | Delayed Spatial Matching | 3 | Rat | Decreased accuracy in the memory task[5]. |

Experimental Protocols

The following are detailed protocols for key behavioral assays to evaluate the effects of this compound.

General Experimental Workflow

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiolytic effects of this compound.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms[12].

Animals: Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

Procedure:

-

Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test[13].

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes prior to testing.

-

Testing:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes[7].

-

Record the session using an overhead video camera.

-

-

Data Analysis:

-

Score the following parameters using automated software or manual observation:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in open arm exploration is indicative of an anxiolytic effect[12].

-

Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To evaluate the effects of this compound on spatial learning and memory.

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface[14].

Animals: Male rodents.

Procedure:

-

Acquisition Phase (4-5 days):

-

Administer this compound or vehicle daily, prior to the first trial.

-

Conduct 4 trials per day for each animal.

-

For each trial, place the animal in the water at one of four quasi-random starting positions.

-

Allow the animal to swim and find the hidden platform. If the platform is not found within 60-90 seconds, guide the animal to it.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the escape platform from the pool.

-

Place the animal in the pool for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis:

-

Acquisition: Analyze the escape latency and path length across days to assess learning. A steeper learning curve in the this compound group would suggest enhanced learning.

-

Probe Trial: A significant increase in the time spent in the target quadrant by the this compound group compared to the vehicle group indicates improved memory consolidation[14].

-

Protocol 3: Fear Conditioning for Associative Learning and Memory

Objective: To assess the impact of this compound on the acquisition and extinction of conditioned fear.

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a speaker for an auditory cue (tone).

Animals: Male rodents.

Procedure:

-

Conditioning Day 1:

-

Administer this compound or vehicle prior to conditioning.

-

Place the animal in the conditioning chamber.

-

After a habituation period, present a neutral stimulus (e.g., an auditory tone) that co-terminates with a mild, brief foot shock (unconditioned stimulus).

-

Repeat this pairing several times.

-

-

Contextual Fear Test Day 2:

-

Place the animal back into the same conditioning chamber without presenting the tone or shock.

-

Measure freezing behavior (a state of immobility) for a set period.

-

-

Cued Fear Test Day 3:

-

Place the animal in a novel context.

-

After a habituation period, present the auditory tone (conditioned stimulus) without the shock.

-

Measure freezing behavior before and during the tone presentation.

-

-

Extinction Training (Optional):

-

Repeatedly expose the animal to the tone in the novel context without the shock over several days to measure the rate of extinction of the fear response.

-

-

Data Analysis:

Conclusion

This compound, as a potent FAAH inhibitor, is a promising compound for investigation in behavioral neuroscience and drug development. The protocols outlined above provide a robust framework for characterizing its potential anxiolytic, antidepressant, and cognitive-modulating effects. Researchers should carefully consider dose-response relationships and appropriate control groups to ensure the validity and reproducibility of their findings.

References

- 1. TC-F 2 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions between environmental aversiveness and the anxiolytic effects of enhanced cannabinoid signaling by FAAH inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of fatty acid amide hydrolase inhibition in murine models of emotionality - ProQuest [proquest.com]

- 9. Evaluation of fatty acid amide hydrolase inhibition in murine models of emotionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of fatty-acid amide hydrolase accelerates acquisition and extinction rates in a spatial memory task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevated plus maze protocol [protocols.io]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FAAH Inhibitor OL-135 Disrupts Contextual, but not Auditory, Fear Conditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FAAH inhibitor OL-135 disrupts contextual, but not auditory, fear conditioning in rats [ouci.dntb.gov.ua]

Application Notes and Protocols for Cell-based Assays Measuring TCF/LEF Transcription Factor Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors are central players in cell development, stem cell maintenance, and disease. This family in vertebrates includes TCF7 (also known as TCF1), LEF1, TCF7L1 (TCF3), and TCF7L2 (TCF4). Notably, the designation "TCF2" is not used; LEF1 is considered its functional equivalent[1]. These proteins are the primary nuclear effectors of the canonical Wnt/β-catenin signaling pathway[2][3].

In the absence of a Wnt signal, TCF/LEF factors bind to DNA and recruit co-repressors like Groucho to inhibit the expression of target genes[1][3]. When the Wnt pathway is activated, β-catenin accumulates, translocates to the nucleus, and binds to TCF/LEF proteins. This interaction displaces the co-repressors and recruits co-activators, transforming the TCF/LEF complex into a potent transcriptional activator[1][2][4]. This switch-like behavior regulates the expression of critical genes involved in proliferation and cell fate, such as c-Myc and Cyclin D1[4].

Given that dysregulation of the Wnt/β-catenin/TCF pathway is a hallmark of many cancers and developmental disorders, accurately measuring TCF/LEF activity is crucial for basic research and for the discovery of novel therapeutic agents[2][4]. This document provides an overview of the most common cell-based assays used to quantify TCF/LEF activity, complete with detailed protocols and data interpretation guidelines.

The Wnt/β-catenin/TCF Signaling Pathway

The activity of TCF/LEF transcription factors is tightly controlled by the canonical Wnt signaling pathway. The state of the pathway determines whether TCF/LEF factors act as repressors or activators of their target genes.

Caption: The Wnt/β-catenin signaling pathway.

Key Cell-Based Assay Methodologies

Two primary methods are widely used to measure TCF/LEF-mediated transcription in a cellular context: reporter gene assays and direct measurement of endogenous target gene expression.

A. TCF/LEF Reporter Gene Assays